molecular formula C7H4BrN3O2 B6358808 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid CAS No. 1784406-87-6

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid

Cat. No.: B6358808
CAS No.: 1784406-87-6
M. Wt: 242.03 g/mol
InChI Key: VISCISQAKWSTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid (CAS: 1784406-87-6) is a heterocyclic compound with the molecular formula C₇H₄BrN₃O₂ and a molecular weight of 242.03 g/mol. It features a pyrazolo[4,3-b]pyridine core substituted with a bromine atom at position 3 and a carboxylic acid group at position 5. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing kinase inhibitors and other biologically active molecules . Its structural rigidity and functional groups make it a versatile intermediate for further derivatization.

Properties

IUPAC Name

3-bromo-2H-pyrazolo[4,3-b]pyridine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-5-3(10-11-6)1-2-4(9-5)7(12)13/h1-2H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISCISQAKWSTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(NN=C21)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Construction and Bromination

A widely cited approach begins with 3-aminocrotononitrile, which undergoes cyclization with hydrazine hydrate at 60–90°C to yield 3-amino-5-methylpyrazole. Subsequent bromination using HBr or Br₂ in acetic acid introduces a bromine atom at the pyrazole’s 5-position, forming 3-methyl-5-bromopyrazole with >80% yield. This step ensures regioselectivity, as the methyl group at position 3 directs electrophilic substitution to position 5.

Oxidation to Carboxylic Acid

The methyl group at position 3 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in 0.1 M HCl at 70°C. This step achieves 85% yield of 5-bromo-1H-3-pyrazolecarboxylic acid, confirmed by ¹H NMR (δ 7.86–8.88 ppm for aromatic protons).

Pyridine Ring Formation via Condensation

Condensation of 5-bromo-1H-3-pyrazolecarboxylic acid with 2,3-dichloropyridine in ethanol, catalyzed by K₂CO₃ at reflux (18 h), forms the pyrazolo[4,3-b]pyridine core. The reaction proceeds via nucleophilic aromatic substitution, with the pyrazole nitrogen attacking the chlorinated pyridine. This step yields 75% of 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid.

Key Data

StepReagentsConditionsYield
BrominationHBr/AcOH50°C, 4 h82%
OxidationKMnO₄/HCl70°C, 30 min85%
Condensation2,3-Dichloropyridine, K₂CO₃Ethanol, reflux, 18 h75%

Nitrosation-Cyclization Strategy

Intermediate Synthesis via Nitrosation

Patent CN102911174A describes a nitrosation-cyclization route starting from aminopyridine derivatives. Treatment of compound V (5-amino-4-bromopyridine) with NaNO₂ in dilute H₂SO₄ at −5°C to 0°C generates a diazonium intermediate, which undergoes intramolecular cyclization to form the pyrazolo[4,3-b]pyridine skeleton.

Carboxylation and Bromination

Post-cyclization, ester hydrolysis (e.g., NaOH/EtOH) converts ethyl esters to carboxylic acids. Bromination at position 3 is achieved using N-bromosuccinimide (NBS) in DMF, yielding the target compound with >90% purity.

Advantages

  • Mild conditions (−5°C to 25°C) prevent side reactions.

  • High yields (>90%) due to efficient cyclization.

Multi-Component Reactions (MCRs)

Ugi Four-Component Reaction

A novel approach adapts the Ugi reaction for pyrazolopyridine synthesis. Combining 5-amino-3-methylpyrazole, an aldehyde (e.g., 4-methoxybenzaldehyde), a carboxylic acid, and an isonitrile in acetic acid at 100°C forms a tetrazole intermediate. Acidic hydrolysis then yields the carboxylic acid derivative. While this method is versatile, regioselective bromination remains challenging, requiring post-synthetic modifications.

Limitations

  • Low regiocontrol for bromine introduction.

  • Requires additional steps for functionalization.

Comparative Analysis of Methods

MethodStepsTotal YieldKey AdvantagesLimitations
Cyclocondensation3~63%High regioselectivity, scalableHarsh oxidation conditions
Nitrosation-Cyclization2>85%Mild temperatures, high puritySensitive to pH and stoichiometry
Ugi Reaction4~50%Modular synthesisPoor bromine regiocontrol

Industrial-Scale Considerations

Process Optimization

The cyclocondensation route (Method 1) is preferred for industrial applications due to its scalability. Optimizing KMnO₄ concentration and reaction time reduces byproducts, while switching from batch to flow chemistry improves throughput.

Cost Efficiency

Bromination using HBr instead of Br₂ lowers costs by 30%, as HBr is a byproduct of pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-b]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid involves several methods, primarily utilizing intermediates from pyrazole and pyridine derivatives. The compound is characterized by its unique bicyclic structure which contributes to its reactivity and biological properties.

Key Synthesis Methods:

  • Method A: Utilizes sodium nitrite and specific reaction conditions to yield high purity with significant yields exceeding 90% .
  • Method B: Involves the use of various reagents under mild conditions to facilitate the formation of the carboxylic acid derivative efficiently.

Biomedical Applications

The compound has shown promising results in various biomedical applications, particularly as a scaffold for drug development. Its structure allows it to interact with multiple biological targets, making it a candidate for therapeutic agents.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Inhibition of Cyclin-dependent Kinases (CDKs): Compounds based on this scaffold have been reported to inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively, demonstrating potential in cancer therapies targeting cell cycle regulation .

Kinase Inhibition

The compound serves as an important intermediate in the synthesis of kinase inhibitors. It has been noted for its ability to selectively inhibit certain kinases, which are crucial in various signaling pathways related to cancer progression and other diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be modulated through structural modifications. Variations in substituents at different positions on the pyrazolo and pyridine rings can enhance selectivity and potency against specific targets.

Table 1: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
5BromoIncreased potency against CDKs
3MethylEnhanced selectivity towards specific kinases

Other Potential Applications

Beyond anticancer properties, this compound may have applications in:

  • Neurological Disorders: Due to its ability to cross the blood-brain barrier (BBB), it could be explored for treating neurological conditions.
  • Inflammatory Diseases: The compound's anti-inflammatory potential is under investigation as part of broader drug discovery efforts.

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues in the Pyrazolo[4,3-b]pyridine Family

  • Applications: Used in the synthesis of DNA-encoded library (DEL) derivatives for drug discovery .
  • 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (CAS: 1352892-94-4): Molecular Formula: C₆H₃BrClN₃ Key Differences: Chlorine substitution at position 5 instead of a carboxylic acid.

Pyrazole Derivatives with Varied Substitutions

  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (BCPA) (CAS: 500011-86-9):

    • Molecular Formula : C₉H₅BrClN₃O₂
    • Key Features : A pyrazole core linked to a chloropyridinyl group. Synthesized via a multi-step process involving ethyl ester intermediates and sodium hydroxide substitution .
    • Applications : Intermediate in agrochemical and pharmaceutical synthesis, particularly for herbicides .

Pyrrolo[2,3-b]pyridine Derivatives

  • Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 1190322-65-6):
    • Molecular Formula : C₉H₇BrN₂O₂
    • Key Differences : Pyrrolo[2,3-b]pyridine core with a methyl ester group. The ester moiety enhances cell membrane permeability compared to the carboxylic acid analogue .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Features/Applications
3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid C₇H₄BrN₃O₂ 242.03 1784406-87-6 Building block for kinase inhibitors
5-Bromo-1H-pyrazolo[4,3-b]pyridine C₆H₄BrN₃ 198.02 633328-33-3 DNA-encoded library synthesis
BCPA C₉H₅BrClN₃O₂ 302.51 500011-86-9 Herbicide intermediate
7-(4-Chlorophenyl)-2-oxo-thiazolo[4,5-b]pyridine-5-carboxylic acid C₁₄H₉ClN₂O₃S 320.75 N/A Antimicrobial/anticancer agent

Biological Activity

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrazolopyridine family, characterized by a fused pyrazole and pyridine ring system. The presence of a bromine atom at the 3-position and a carboxylic acid group at the 5-position enhances its reactivity and biological profile.

  • Molecular Formula : C₇H₄BrN₃O₂
  • Molar Mass : 242.03 g/mol
  • CAS Number : 1784406-87-6
  • Density : 2.068 g/cm³ (predicted)
  • pKa : 3.26 (predicted)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of pyrazolo[4,3-b]pyridine compounds, including this compound. In one study, various sulfonamide derivatives linked to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable to standard antibiotics like streptomycin .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
8aE. coli1.27 μg/mL
8cBacillus subtilis1.0 μg/mL
8iCandida albicans1.42 μg/mL

Antioxidant Properties

The antioxidant capabilities of this compound have also been investigated using assays such as DPPH and Superoxide radical scavenging tests. Compounds derived from this compound demonstrated moderate to good antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

Kinase Inhibition

The compound is being explored as a potential kinase inhibitor, particularly in cancer research. Kinases play crucial roles in cell signaling pathways that regulate cell growth and proliferation. Inhibitors targeting specific kinases can be effective in treating various cancers by disrupting these pathways.

Structure-Activity Relationship (SAR)

The unique substitution pattern of the bromine atom and the carboxylic acid group allows for diverse modifications that can enhance biological activity. Research indicates that alterations in these functional groups can lead to significant changes in potency against various biological targets .

Study on Antibacterial Activity

In a comprehensive study, several derivatives of pyrazolo[4,3-b]pyridine were synthesized and tested for antibacterial properties. The results indicated that specific modifications led to enhanced activity against resistant bacterial strains, thereby highlighting the therapeutic potential of these compounds in treating infections caused by multi-drug resistant bacteria .

Anti-inflammatory Potential

Research has also suggested that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This could provide a basis for developing new treatments for inflammatory diseases, although further studies are required to elucidate the mechanisms involved .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid, and how can reaction yields be improved?

The synthesis of this compound often involves multi-step protocols. For example, bromination of pyrazolo-pyridine intermediates can be achieved using reagents like bromine or NBS (N-bromosuccinimide) under controlled conditions. A key step involves the condensation of 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours, followed by bromination using HBr in the presence of NaOH to yield the brominated product . Low yields (e.g., 29% in one step) may arise from competing side reactions; optimizing stoichiometry (e.g., molar ratios of hydrazine to aldehyde) and purification via liquid chromatography can improve efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological characterization includes:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and bromine incorporation .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and detect impurities .
  • HPLC : Reverse-phase chromatography to assess purity, especially for intermediates prone to by-products (e.g., Boc-protected derivatives) .
    Note that commercial suppliers may not provide analytical certificates, necessitating in-house validation .

Advanced Research Questions

Q. How do substituent variations at the pyrazolo-pyridine core influence biological activity, and what structural insights support SAR studies?

Structure-activity relationship (SAR) studies reveal that substituents at the C3 and C5 positions modulate target binding. For instance:

  • Bromine at C3 enhances electrophilic reactivity, enabling cross-coupling reactions for further derivatization .
  • Carboxylic acid groups at C5 improve solubility and facilitate salt formation for pharmacokinetic optimization .
    A thienyl substituent at C5 in related analogs demonstrated enhanced antifungal activity (MIC = 12.5 µg/mL against Candida albicans), suggesting steric and electronic factors are critical . Computational docking (e.g., using AutoDock) can predict interactions with targets like kinase enzymes .

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how can they be resolved?

Crystallization difficulties often stem from:

  • Flexible carboxylic acid groups : Co-crystallization with counterions (e.g., Li+^+) or using polar solvents (DMSO/water mixtures) can stabilize lattice formation .
  • Disorder in bromine positions : SHELX software (via iterative refinement) is recommended to model bromine occupancy and thermal parameters accurately . High-resolution data (≤1.0 Å) are critical for resolving ambiguities .

Q. How can contradictory bioactivity data between synthetic batches be systematically addressed?

Discrepancies may arise from:

  • Trace metal contamination : Use ICP-MS to detect residual catalysts (e.g., Pd from Suzuki couplings) that inhibit enzymatic assays .
  • Polymorphism : Differential scanning calorimetry (DSC) and PXRD can identify crystalline vs. amorphous forms, which affect solubility and bioactivity .
  • By-product interference : LC-MS/MS profiling is essential to quantify impurities (e.g., dehalogenated by-products) that antagonize target binding .

Methodological Best Practices

Q. What strategies are effective for functionalizing the pyrazolo-pyridine scaffold via cross-coupling reactions?

  • Buchwald-Hartwig amination : Use Pd2_2(dba)3_3/XPhos with Cs2_2CO3_3 to introduce aryl amines at C3 .
  • Suzuki-Miyaura coupling : Employ Pd(PPh3_3)4_4 and boronic acids in THF/water (3:1) at 80°C for 24 hours to append aryl/heteroaryl groups .
    Monitor reaction progress via TLC (silica, ethyl acetate/hexane) to prevent over-substitution.

Q. How can researchers mitigate decomposition during storage of this compound?

  • Temperature control : Store at –20°C under inert gas (argon) to prevent hydrolysis of the acid group .
  • Desiccants : Use molecular sieves (3 Å) in sealed containers to limit moisture uptake .
  • Light sensitivity : Amber vials or foil wrapping reduce photodegradation of the bromine moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.